molecular formula C12H11NO4S2 B062339 Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate CAS No. 175201-55-5

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

Cat. No.: B062339
CAS No.: 175201-55-5
M. Wt: 297.4 g/mol
InChI Key: RMDFXHNYCGZJPT-UHFFFAOYSA-N
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Description

  • The amino group is then sulfonylated using phenylsulfonyl chloride in the presence of a base like pyridine.
  • Esterification:

    • The carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to form the methyl ester.
  • Industrial Production Methods: Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the thiophene ring formation, followed by functional group modifications. Here is a general synthetic route:

    • Formation of Thiophene Ring:

      • Starting with a suitable precursor like 2-bromo-3-nitrothiophene.
      • The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Chemical Reactions Analysis

    Types of Reactions: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.

      Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like tin(II) chloride.

      Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

      Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Tin(II) chloride, iron powder in acetic acid.

      Substitution: Phenylsulfonyl chloride, pyridine.

      Hydrolysis: Sodium hydroxide (basic hydrolysis), hydrochloric acid (acidic hydrolysis).

    Major Products:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Amino derivatives.

      Substitution: Amides, sulfonamides.

      Hydrolysis: Carboxylic acids.

    Scientific Research Applications

    Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate has diverse applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

      Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

      Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

      Industry: Utilized in the production of dyes, pigments, and other materials requiring stable aromatic compounds.

    Comparison with Similar Compounds

      Methyl 3-amino-2-thiophenecarboxylate: Lacks the phenylsulfonyl group, making it less versatile in certain reactions.

      Methyl 3-amino-4-(methylsulfonyl)thiophene-2-carboxylate: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl, affecting its reactivity and applications.

    Uniqueness: Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the phenylsulfonyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering a balance of stability and reactivity that is not always present in similar compounds.

    Properties

    IUPAC Name

    methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RMDFXHNYCGZJPT-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H11NO4S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50380980
    Record name methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50380980
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    297.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    1.9 [ug/mL] (The mean of the results at pH 7.4)
    Record name SID24818923
    Source Burnham Center for Chemical Genomics
    URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
    Description Aqueous solubility in buffer at pH 7.4

    CAS No.

    175201-55-5
    Record name Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=175201-55-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50380980
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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